4',5-Dihydroxy Diclofenac-13C6

Stable Isotope Labeling LC-MS/MS Internal Standard Quality Control

Quantifying 4'-Hydroxy Diclofenac in biological matrices demands an internal standard that perfectly mirrors the analyte's behavior. Unlabeled or deuterated alternatives introduce quantification errors from chromatographic isotope effects, compromising assay validation. This certified 13C6-labeled analogue eliminates such variability: • Uniform 13C6 ring labeling ensures ≥98 atom% isotopic enrichment with a distinct +6 Da mass shift • ≥98% chemical purity with co-elution matching the unlabeled analyte • Enables precise CYP2C9 phenotyping, DDI assessment, and forensic confirmation to regulatory evidentiary standards

Molecular Formula C14H11Cl2NO4
Molecular Weight 334.10 g/mol
Cat. No. B12363426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5-Dihydroxy Diclofenac-13C6
Molecular FormulaC14H11Cl2NO4
Molecular Weight334.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
InChIInChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21)/i5+1,6+1,9+1,10+1,11+1,14+1
InChIKeyDRZFITWJHHNHAD-PPLXDZAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy Diclofenac-13C6 Product Overview


2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid, also known as 4'-Hydroxy Diclofenac-13C6 (CAS 1189656-64-1), is a stable isotope-labeled internal standard [1]. It is a uniformly ring-labeled [13C6] analogue of 4'-Hydroxy Diclofenac, the major pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . This compound is synthesized for use as an analytical tool in mass spectrometry (LC-MS/MS or GC/MS) , enabling precise quantification of the unlabeled metabolite in complex biological matrices for pharmaceutical research, clinical toxicology, and forensic analysis .

4'-Hydroxy Diclofenac-13C6 Substitution Risks


Procurement of 4'-Hydroxy Diclofenac-13C6 is driven by the strict requirements of quantitative analytical chemistry. Substitution with the unlabeled compound (4'-Hydroxy Diclofenac, CAS 64118-84-9) is impossible for isotope dilution mass spectrometry (IDMS) because it would be indistinguishable from the endogenous analyte, rendering accurate quantification impossible [1]. Similarly, other labeled forms (e.g., deuterated 4'-Hydroxy Diclofenac-d4) may exhibit differential chromatographic retention times due to isotopic effects, which can lead to quantification errors compared to a 13C-labeled analog that closely mimics the analyte's physicochemical behavior . Furthermore, the use of a non-certified, low-purity labeled product introduces unknown impurities and batch-to-batch variability, jeopardizing assay reproducibility, validation, and regulatory compliance . The verifiable isotopic enrichment and high chemical purity of a certified standard are therefore non-negotiable selection criteria for generating robust analytical data.

4'-Hydroxy Diclofenac-13C6 Analytical Evidence


Verifiable Isotopic Enrichment

The key differentiating specification for 4'-Hydroxy Diclofenac-13C6 is its high isotopic enrichment. Reputable vendors provide this compound with a minimum 13C isotopic enrichment of 98-99% . This means that 98-99% of the molecules contain the 13C6 label, directly contrasting with the unlabeled 4'-Hydroxy Diclofenac which has a natural 13C abundance of only ~1.1% per carbon position .

Stable Isotope Labeling LC-MS/MS Internal Standard Quality Control

Verifiable Chemical Purity

The chemical purity of this analytical standard is a critical differentiator. Vendors offer 4'-Hydroxy Diclofenac-13C6 with verified high chemical purity, typically specified at ≥97% or ≥98% by HPLC . This is a direct, measurable advantage over lower-grade or uncharacterized research materials .

Analytical Standard Purity Specification HPLC

Internal Standard Role

The core functional differentiation of 4'-Hydroxy Diclofenac-13C6 is its designed role as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry [1]. In isotope dilution methods, it is used to correct for matrix effects and analyte loss during sample preparation, which is impossible to achieve with the unlabeled compound [2]. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and ionizes with the same efficiency .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Drug Metabolism

4'-Hydroxy Diclofenac-13C6 Applications


DMPK Method Development and Validation

The primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 4'-Hydroxy Diclofenac in biological matrices (plasma, urine, tissue homogenates, or microsomal incubations) using LC-MS/MS. The high isotopic enrichment (98-99 atom% 13C) ensures a distinct mass shift, allowing it to serve as a reliable internal standard to correct for matrix effects and extraction losses. This enables accurate, precise, and sensitive quantification of the metabolite, which is essential for pharmacokinetic studies of Diclofenac, in vitro drug-drug interaction (DDI) assessments involving CYP2C9, and phenotyping studies [1].

Clinical & Forensic Toxicology Confirmation

This certified reference material is used for the definitive identification and quantification of 4'-Hydroxy Diclofenac in clinical or forensic samples (e.g., urine, serum) via GC/MS or LC/MS [1]. The verifiable high chemical purity (≥97%) and isotopic enrichment provide the analytical rigor required for confirmatory testing in pain management monitoring, compliance testing, and post-mortem forensic analysis, meeting the evidentiary standards required for legal and clinical decision-making .

In Vitro CYP450 Inhibition and Phenotyping

In pharmaceutical research, this standard is used to accurately quantify the formation of 4'-Hydroxy Diclofenac in in vitro assays employing human liver microsomes or recombinant CYP enzymes. This data is critical for evaluating the potential of new chemical entities (NCEs) to inhibit CYP2C9, a major drug-metabolizing enzyme. Using a 13C6-SIL-IS ensures that the measured metabolite formation rate is precise and free from analytical interference, which is a cornerstone of early-stage drug safety assessment and regulatory submissions [1].

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